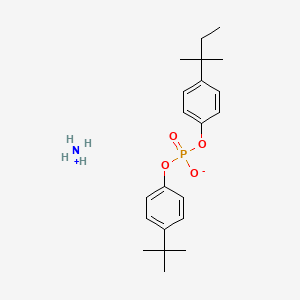
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate is a chemical compound with the molecular formula C21H32NO4P and a molecular weight of 393.457 g/mol . This compound is known for its unique structural properties, which include the presence of both tert-butyl and tert-pentyl groups attached to phenyl rings. It is used in various scientific and industrial applications due to its distinct chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate typically involves the reaction of 4-(tert-butyl)phenol and 4-(tert-pentyl)phenol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The reaction mixture is then treated with ammonium hydroxide to obtain the ammonium salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize yield and purity .
化学反应分析
Types of Reactions
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
作用机制
The mechanism of action of Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
- Ammonium (4-(tert-butyl)phenyl) phosphate
- Ammonium (4-(tert-pentyl)phenyl) phosphate
- Phenol, 4-(tert-butyl)-
- Phenol, 4-(tert-pentyl)-
Uniqueness
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate is unique due to the presence of both tert-butyl and tert-pentyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications that similar compounds may not fulfill .
生物活性
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate, a phosphoric acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes bulky tert-butyl and tert-pentyl groups attached to phenyl rings, influencing its interactions with biological systems.
Chemical Structure and Properties
The chemical formula of this compound is C22H34N1O4P. The presence of the ammonium ion enhances its solubility in aqueous environments, making it suitable for various biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : Similar compounds within the phosphoric acid class have shown significant antioxidant capabilities, which can mitigate oxidative stress in cells .
- Inhibition of Protein Interactions : Preliminary studies suggest that it may interfere with specific protein interactions, potentially influencing pathways related to cancer and other diseases .
Research Findings and Case Studies
- Antioxidant Activity :
-
Cell Proliferation Assays :
- Biological assays conducted on related compounds indicated that they could inhibit cell proliferation in various cancer cell lines. For instance, the inhibition of MYC expression was noted in MV-4-11 cells treated with structurally similar compounds, suggesting a potential mechanism for anti-cancer activity .
-
Bromodomain Inhibition :
- Compounds with similar structural motifs have been identified as inhibitors of bromodomain-containing proteins like BRD4, which play critical roles in regulating gene expression linked to cancer progression. This inhibition could provide a novel therapeutic strategy against bromodomain-mediated diseases .
Data Table: Summary of Biological Activities
属性
CAS 编号 |
85665-52-7 |
|---|---|
分子式 |
C21H32NO4P |
分子量 |
393.5 g/mol |
IUPAC 名称 |
azanium;(4-tert-butylphenyl) [4-(2-methylbutan-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C21H29O4P.H3N/c1-7-21(5,6)17-10-14-19(15-11-17)25-26(22,23)24-18-12-8-16(9-13-18)20(2,3)4;/h8-15H,7H2,1-6H3,(H,22,23);1H3 |
InChI 键 |
XXQVAIZNXFCTMK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)C.[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















